![molecular formula C25H18N4O4S B2943873 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 946215-10-7](/img/structure/B2943873.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Known for its multifaceted applications, it shows potential in medicinal chemistry due to its diverse biological activities. The presence of various functional groups in its structure contributes to its complex chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves a multi-step process:
Formation of Intermediate Compounds:
Step 1: Synthesis begins with the formation of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole through the cyclization of benzodioxole carboxylic acid derivatives with hydrazine derivatives.
Step 2: The intermediate is then subjected to a thiolation reaction to introduce the thio-methyl group.
Final Assembly:
Step 3: The resultant intermediate is then condensed with 4-(p-tolyl)quinazolinone under controlled conditions, typically using a suitable condensing agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial to ensure high yields and purity. This involves:
Choosing appropriate solvents and catalysts.
Using advanced purification techniques such as recrystallization or chromatography.
Implementing rigorous quality control measures to monitor the intermediate stages and final product.
Types of Reactions it Undergoes:
Oxidation: Oxidative conditions can alter the thio-methyl group to sulfoxides or sulfones.
Reduction: Reduction can potentially affect the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: Various substitutions can occur on the quinazolinone or oxadiazole rings, especially on the aromatic parts.
Common Reagents and Conditions:
Oxidation: Use of H2O2 or mCPBA (meta-Chloroperoxybenzoic acid) under controlled temperatures.
Reduction: Use of LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acid chlorides in the presence of bases or acidic conditions.
Major Products Formed:
From oxidation: Sulfoxide or sulfone derivatives.
From reduction: Amino derivatives of the oxadiazole ring.
From substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one has shown promise in various fields:
Medicinal Chemistry: Potential as an anti-cancer agent, antimicrobial properties, and possibly as a central nervous system agent.
Biological Research: Used in the study of enzyme inhibition, particularly kinase inhibition due to the quinazolinone core.
Industrial Applications: Utilized in materials science for the synthesis of polymers and other advanced materials.
Molecular Targets and Pathways:
The compound interacts with various biological targets, primarily through binding to active sites of enzymes or receptors.
Kinase Inhibition: It may inhibit kinases by occupying the ATP binding site, thereby preventing phosphorylation events crucial for cell signaling.
Antimicrobial Action: Interaction with microbial enzymes, disrupting metabolic processes.
Comparison with Other Compounds:
Structure-Activity Relationship (SAR): Compared to other quinazolinone derivatives, the presence of the oxadiazole and benzo[d][1,3]dioxole rings imparts unique electronic and steric properties.
Uniqueness: The unique combination of functional groups allows for diverse reactivity and interaction with biological targets, which may be less pronounced in similar compounds.
Comparaison Avec Des Composés Similaires
2-((2-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-5-yl)methylthio)-3-phenylquinazolin-4(3H)-one
2-((1,3,4-oxadiazol-5-yl)methylthio)-3-(p-tolyl)quinazolin-4(3H)-one
2-((2-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-5-yl)methyl)thio)-3-(m-tolyl)quinazolin-4(3H)-one
Propriétés
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c1-15-6-9-17(10-7-15)29-24(30)18-4-2-3-5-19(18)26-25(29)34-13-22-27-23(28-33-22)16-8-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYAXWOXHAZJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)
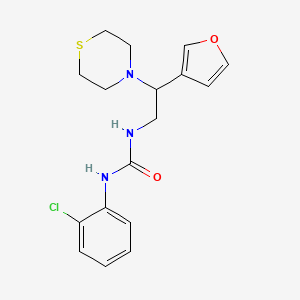
![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)
![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)
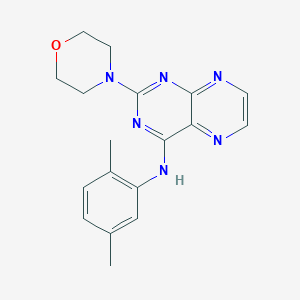
![2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2943800.png)
![2-Amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2943802.png)

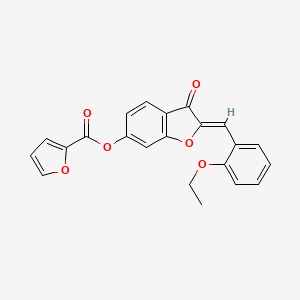
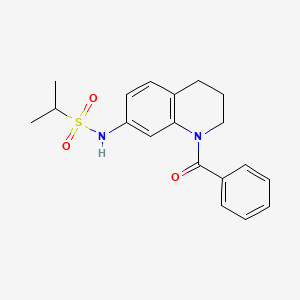
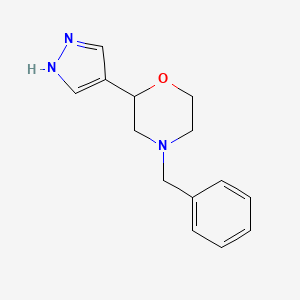
![4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B2943812.png)
